Tesevatinib was developed by Exelixis and Kadmon Pharmaceuticals and has been investigated in clinical trials for its efficacy against several malignancies, including breast cancer, lung cancer, and various forms of kidney disease. It acts primarily by inhibiting receptor tyrosine kinases (RTKs) that are crucial in mediating tumor growth and angiogenesis, making it a significant candidate in cancer therapy .
The synthesis of Tesevatinib involves several complex organic reactions. The compound is synthesized through a multi-step process that typically includes:
Technical parameters such as reaction conditions (temperature, solvent choice, and reaction time) are meticulously controlled to optimize yield and purity during synthesis .
Tesevatinib has a molecular formula of with a molecular weight of approximately 491.39 g/mol. The structure features:
The three-dimensional conformation of Tesevatinib allows it to effectively fit into the active sites of target kinases, facilitating its inhibitory action .
Tesevatinib participates in various chemical reactions primarily related to its mechanism of action:
The compound's ability to modulate these pathways makes it effective against tumors characterized by aberrant kinase activity .
The primary mechanism of action for Tesevatinib involves:
This multi-faceted approach allows Tesevatinib to exert anti-tumor effects across various cancer types .
Tesevatinib exhibits several notable physical and chemical properties:
These properties are critical for determining dosing regimens and therapeutic efficacy.
Tesevatinib has been investigated for various applications:
Tesevatinib tosylate (N-(3,4-dichloro-2-fluorophenyl)-7-((((3aR,5r,6aS)-2-methyloctahydrocyclopenta[c]pyrrol-5-yl)methyl)oxy)-6-(methyloxy)quinazolin-4-amine tosylate) is an orally bioavailable, brain-penetrant small-molecule tyrosine kinase inhibitor (TKI) with a distinct multi-target profile [1] [4]. It exhibits potent inhibition of key receptor tyrosine kinases involved in oncogenic signaling and angiogenesis, including:
Table 1: Comprehensive Kinase Inhibition Profile of Tesevatinib
Target | IC₅₀ (nM) | Biological Role | Relevance in Oncology |
---|---|---|---|
EGFR (Wild-Type) | 0.3 | Regulates cell proliferation/survival | Amplified in 40-60% of glioblastomas [9] |
HER2 | 16.1 | Mediates cell growth/differentiation | Co-expression with EGFR in solid tumors |
VEGFR2 | 1.5 | Angiogenesis signaling | Tumor neovascularization support |
SRC | 10.3 | Cell adhesion/motility | Promotes tumor invasion/metastasis |
EphB4 | 8.7 | Angiogenesis modulation | Tumor microenvironment regulation |
FLT-4 (VEGFR3) | 8.7 | Lymphatic angiogenesis | Metastasis facilitation |
In cellular assays, tesevatinib demonstrates significant cytotoxicity against EGFR-amplified patient-derived glioblastoma models. It achieves IC₅₀ values of 11 nM (5.5 ng/mL) in GBM12 cells and 102 nM in GBM6 cells, confirming potent anti-proliferative effects in EGFR-driven malignancies [1] [2]. The compound retains activity against mutant EGFR variants, including the erlotinib-resistant double mutant L858R/T790M, though with differential potency (discussed in Section 1.3) [4] . Crucially, tesevatinib shows minimal activity against insulin-like growth factor receptor or serine-threonine kinases, underscoring its target selectivity [4].
A key pharmacological advantage is its blood-brain barrier (BBB) penetration. Studies in wild-type (WT) and Mdr1a/b(−/−)Bcrp(−/−) triple-knockout (TKO) mice reveal brain-to-plasma ratios (Kp) of 0.53 (oral) and 1.16 (intraperitoneal infusion) in WT mice, increasing to 5.73 and 25.10 in TKO mice, respectively [1] [2]. This suggests partial efflux by BBB transporters but confirms clinically relevant CNS exposure.
Table 2: Brain Distribution of Tesevatinib in Murine Models
Administration Route | Mouse Model | Brain Concentration (μg/g) | Brain-to-Plasma Ratio (Kp) | Unbound Brain Concentration (ng/g) |
---|---|---|---|---|
Oral | WT | 0.72 | 0.53 | 0.78–1.59 |
Oral | TKO | 10.03 | 5.73 | Not reported |
Intraperitoneal Infusion | WT | 1.46 | 1.16 | Not reported |
Intraperitoneal Infusion | TKO | 30.60 | 25.10 | Not reported |
Tesevatinib’s molecular structure (C₂₄H₂₅Cl₂FN₄O₂; MW 491.39 free base) features a quinazoline core substituted with a dichloro-fluorophenylamine group at position 4 and a cyclopenta-pyrrol methyloxy chain at position 7 [4] [5]. This architecture confers high-affinity binding through:
Key Binding Interactions
The tosylate salt form (MW 663.59 g/mol) enhances aqueous solubility without altering target affinity, facilitating oral bioavailability [1] [8]. X-ray crystallography studies (though not explicitly detailed in sources) infer that the compound’s compact shape allows accommodation in the ATP-binding clefts of EGFR, HER2, and VEGFR2 despite structural variations. For VEGFR2, the chlorofluorophenyl moiety likely interacts with Cys1045 in the hydrophobic pocket, while the pyrrolidine nitrogen may form salt bridges with Asp1046 [4] .
Compared to first-generation EGFR inhibitors (e.g., erlotinib), tesevatinib’s bicyclic side chain reduces flexibility, potentially decreasing entropic penalties upon binding. This may contribute to its 10-fold higher potency against wild-type EGFR (IC₅₀ 0.3 nM vs. erlotinib’s 2 nM) [1] [4].
Tesevatinib exhibits differential activity across EGFR variants, a critical factor given the high frequency of EGFR alterations in glioblastoma (57% of cases) and non-small cell lung cancer [1] [9]:
Wild-Type vs. Classical Mutants
Table 3: Kinase Inhibition Kinetics Against Key EGFR Variants
EGFR Variant | Tesevatinib IC₅₀ | Erlotinib IC₅₀ | Structural/Functional Impact |
---|---|---|---|
Wild-Type | 0.3 nM | 2 nM | Standard catalytic domain |
L858R | ~5 nM | 10–50 nM | Enhanced kinase activation |
T790M | 8–15 nM | >1,000 nM | Steric hindrance at ATP site |
L858R/T790M | <20 nM | >1,000 nM | Constitutive activation + steric hindrance |
EGFRvIII | ~100 nM | >1,000 nM | Constitutive dimerization |
Mechanistic Basis for Differential Efficacy
Despite high brain penetration, in vivo efficacy in intracranial glioblastoma models is modest. Median survival increases from 18 days (vehicle) to 23 days (tesevatinib) in GBM12-bearing mice (p=0.003) [1] [2]. This discrepancy arises from drug-tissue binding and compensatory signaling rather than inadequate exposure. Unbound brain concentrations in wild-type mice are only 0.78–1.59 ng/g (Kp,uu 0.03–0.08), suggesting extensive tissue sequestration may limit target engagement [1] [2].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: